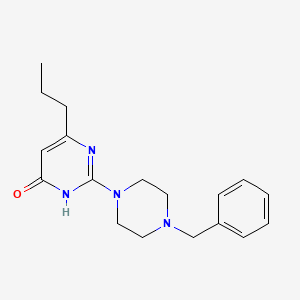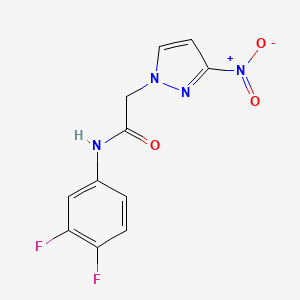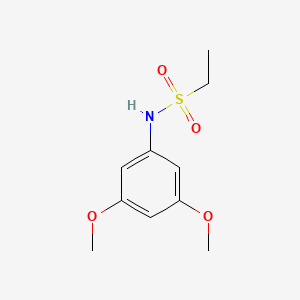![molecular formula C11H19N3O B6086793 {1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol](/img/structure/B6086793.png)
{1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol, also known as MIMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MIMP is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), which is expressed in pancreatic beta cells and intestinal L cells. The activation of GPR119 by MIMP stimulates the release of insulin and incretin hormones, making it a promising candidate for the treatment of type 2 diabetes and obesity.
Mecanismo De Acción
{1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol exerts its pharmacological effects by selectively activating GPR119, a G protein-coupled receptor that is predominantly expressed in pancreatic beta cells and intestinal L cells. The activation of GPR119 by {1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol leads to the release of insulin and incretin hormones, which in turn regulate glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
{1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol has been shown to have several biochemical and physiological effects, including the stimulation of insulin secretion, the enhancement of glucose-dependent insulin secretion, the promotion of incretin hormone release, and the regulation of lipid metabolism. These effects make {1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol a promising candidate for the treatment of type 2 diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using {1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol in lab experiments is its high selectivity and potency for GPR119. This allows for precise targeting of the receptor and minimizes off-target effects. However, one limitation of using {1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol is its relatively short half-life, which may require frequent dosing in animal studies.
Direcciones Futuras
There are several future directions for the research and development of {1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol. One potential direction is the optimization of its pharmacokinetic properties to improve its half-life and bioavailability. Another direction is the investigation of its effects on other metabolic pathways and its potential therapeutic applications in other metabolic disorders. Additionally, the development of novel GPR119 agonists based on the structure of {1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol may lead to the discovery of more potent and selective compounds for the treatment of type 2 diabetes and obesity.
Métodos De Síntesis
{1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol can be synthesized using a multi-step process that involves the condensation of 4-methyl-1H-imidazole-5-carbaldehyde with 2-piperidinemethanol in the presence of a Lewis acid catalyst. The resulting intermediate is then reduced using a reducing agent such as sodium borohydride to give the final product.
Aplicaciones Científicas De Investigación
{1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In vitro studies have shown that {1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol can stimulate insulin secretion in pancreatic beta cells and increase the release of incretin hormones in intestinal L cells. In animal models of type 2 diabetes and obesity, {1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce body weight.
Propiedades
IUPAC Name |
[1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-9-11(13-8-12-9)6-14-5-3-2-4-10(14)7-15/h8,10,15H,2-7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERVZUSDXAZSNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CCCCC2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-2-yl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-[(2-phenylethyl)amino]propylidene}-1,3-cyclopentanedione](/img/structure/B6086715.png)

![N-(tert-butyl)-3-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B6086726.png)
![4-(3-hydroxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6086737.png)
![N-(3-methoxypropyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6086742.png)
![1-(4-fluorobenzyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B6086749.png)
![2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B6086758.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B6086760.png)

![3-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}carbonyl)-1-methyl-4(1H)-quinolinone](/img/structure/B6086781.png)
![1-[2-hydroxy-3-(4-methoxy-2-{[(2-methyl-2-propen-1-yl)amino]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B6086785.png)

![5-({4-[(2-ethyl-1-piperidinyl)carbonyl]-1,3-oxazol-2-yl}methoxy)-2-methyl-1,3-benzothiazole](/img/structure/B6086814.png)
![2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6086826.png)